Cas no 203268-77-3 (3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile)

3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile 化学的及び物理的性質
名前と識別子
-
- 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile
- 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzenecarbonitrile
- A814446
- AK101305
- ANW-60306
- CTK8B8421
- KB-27266
- BS-16420
- 203268-77-3
- DTXSID00435636
- 161013-24-7
- Benzonitrile, 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-
- CS-0161234
- 3-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzonitrile
- MFCD10690515
- 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzonitrile
- AKOS009282701
- D82458
-
- MDL: MFCD10690515
- インチ: InChI=1S/C9H5N3OS/c10-5-6-2-1-3-7(4-6)8-11-12-9(14)13-8/h1-4H,(H,12,14)
- InChIKey: WGDXWQZBXRKGBU-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)C2=NNC(=S)O2)C#N
計算された属性
- せいみつぶんしりょう: 203.01533297g/mol
- どういたいしつりょう: 203.01533297g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A801998-1g |
3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile |
203268-77-3 | 95% | 1g |
$224.0 | 2025-02-21 | |
abcr | AB547962-250 mg |
3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile; . |
203268-77-3 | 250MG |
€187.70 | 2023-04-13 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD232844-250mg |
3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile |
203268-77-3 | 95% | 250mg |
¥605.0 | 2022-03-01 | |
eNovation Chemicals LLC | D746394-250mg |
Benzonitrile, 3-(5-mercapto-1,3,4-oxadiazol-2-yl)- |
203268-77-3 | 95+% | 250mg |
$135 | 2024-06-07 | |
eNovation Chemicals LLC | D746394-1g |
Benzonitrile, 3-(5-mercapto-1,3,4-oxadiazol-2-yl)- |
203268-77-3 | 95+% | 1g |
$350 | 2023-05-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SS717-250mg |
3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile |
203268-77-3 | 95+% | 250mg |
1475CNY | 2021-05-07 | |
Chemenu | CM156699-250mg |
3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile |
203268-77-3 | 95% | 250mg |
$89 | 2023-03-06 | |
A2B Chem LLC | AB04476-250mg |
3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile |
203268-77-3 | 95% | 250mg |
$62.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1226270-10g |
3-(5-mercapto-1,3,4-oxadiazol-2-yl)benzonitrile |
203268-77-3 | 95% | 10g |
$1250 | 2025-02-26 | |
eNovation Chemicals LLC | D746394-250mg |
Benzonitrile, 3-(5-mercapto-1,3,4-oxadiazol-2-yl)- |
203268-77-3 | 95+% | 250mg |
$330 | 2025-02-20 |
3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile 関連文献
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrileに関する追加情報
Comprehensive Overview of 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile (CAS No. 203268-77-3)
3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile, with the CAS number 203268-77-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This molecule features a unique combination of a benzonitrile core and a 1,3,4-oxadiazole ring with a mercapto (-SH) functional group, making it a versatile intermediate for synthesizing bioactive molecules and advanced materials. Its structural attributes contribute to its potential applications in drug discovery, agrochemicals, and functional polymers.
In recent years, the demand for heterocyclic compounds like 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile has surged due to their role in developing small-molecule therapeutics and biocompatible materials. Researchers are particularly interested in its sulfur-containing moiety, which can enhance binding affinity in enzyme inhibition studies. The compound's nitrile group further expands its utility in click chemistry and polymer crosslinking, aligning with trends in sustainable chemistry and green synthesis.
The synthesis of CAS 203268-77-3 typically involves cyclization reactions of thiosemicarbazide derivatives or oxidative coupling strategies. Its oxadiazole-thiol scaffold is structurally analogous to motifs found in anticancer and antimicrobial agents, driving its exploration in medicinal chemistry. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to validate its purity and structural integrity, ensuring compliance with industry standards.
From an industrial perspective, 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile is valued for its scalability and compatibility with high-throughput screening platforms. Its derivatives are investigated for OLED materials due to their electron-transport properties, reflecting the growing intersection of organic chemistry and optoelectronics. Additionally, its potential in covalent organic frameworks (COFs) highlights its relevance in next-generation nanomaterials.
Environmental and safety considerations for CAS 203268-77-3 emphasize proper handling under standard laboratory protocols. While not classified as hazardous, its thiol group necessitates precautions to avoid oxidation during storage. The compound's stability in aqueous and organic solvents broadens its applicability in diverse reaction conditions, making it a staple in organic synthesis toolkits.
Emerging studies suggest that 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile could play a role in bioimaging probes and targeted drug delivery systems. Its modular structure allows for facile derivatization, addressing the need for personalized medicine platforms. As the scientific community prioritizes AI-driven drug design, this compound's QSAR (Quantitative Structure-Activity Relationship) profiles are being computationally modeled to accelerate discovery pipelines.
In summary, 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile (203268-77-3) exemplifies the innovation at the nexus of organic chemistry and applied sciences. Its multifaceted applications—from pharmaceutical intermediates to advanced materials—underscore its importance in contemporary research. Future directions may explore its integration with machine learning algorithms to predict novel bioactive derivatives, further solidifying its position in cutting-edge scientific endeavors.
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